molecular formula C12H13ClN4OS B2716448 N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-2-chloronicotinamide CAS No. 866010-66-4

N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-2-chloronicotinamide

Cat. No. B2716448
CAS RN: 866010-66-4
M. Wt: 296.77
InChI Key: DMKOWTYMNKSAKC-UHFFFAOYSA-N
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Description

“N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-2-chloronicotinamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiadiazole ring, possibly through the reaction of an appropriate amine, sulfur source, and nitrile . The tert-butyl group and the chloronicotinamide could be introduced through further reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a tert-butyl group, and a chloronicotinamide group. These functional groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the thiadiazole ring, the tert-butyl group, and the chloronicotinamide group. The thiadiazole ring, for example, might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could potentially make the compound more hydrophobic .

Scientific Research Applications

Corrosion Inhibition

2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD): has been studied for its ability to inhibit the corrosion of brass in seawater samples . Its potential as a corrosion inhibitor makes it valuable for protecting metal surfaces in marine environments.

Organic Synthesis

Researchers have employed ABTD in the preparation of several organic compounds:

Mechanism of Action

Target of Action

The primary target of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloropyridine-3-carboxamide Similar compounds like glybuzole, which is also a thiadiazole derivative, are known to target β-pancreatic cells .

Mode of Action

The mode of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloropyridine-3-carboxamide This process triggers the flow of calcium ions into the cell, causing the contraction of actomyosin filaments, which are responsible for the exocytosis of insulin .

Result of Action

The molecular and cellular effects of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloropyridine-3-carboxamide Based on the mode of action, it can be inferred that this compound may lead to an increased secretion of insulin, which can then lead to a decrease in the blood glucose level .

Safety and Hazards

As with any chemical compound, handling “N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-2-chloronicotinamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reactivity and properties in more detail .

properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c1-12(2,3)10-16-17-11(19-10)15-9(18)7-5-4-6-14-8(7)13/h4-6H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKOWTYMNKSAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloropyridine-3-carboxamide

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